4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 4-formylphenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after esterification .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis by providing a stable and reusable catalytic surface .
Chemical Reactions Analysis
Types of Reactions
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-carboxyphenyl 1-methyl-1H-pyrazole-5-carboxylate.
Reduction: 4-hydroxymethylphenyl 1-methyl-1H-pyrazole-5-carboxylate.
Substitution: 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of a formyl group.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring instead of a formyl group.
5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a difluoromethyl group instead of a formyl group.
Uniqueness
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
(4-formylphenyl) 2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGEHFISPZXDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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